

Perfluorononanoyl Fluoride: Technical Profile & Reactivity Guide

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Compound of Interest

Compound Name: Perfluorononanoyl fluoride

CAS No.: 558-95-2

Cat. No.: B3144710

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Executive Summary

Perfluorononanoyl fluoride (PFNF) is the highly reactive acid fluoride derivative of perfluorononanoic acid (PFNA).[1] Characterized by its extreme hydrophobicity and electrophilic carbonyl center, it serves as a critical intermediate in the synthesis of fluorinated surfactants, hydrofluoroethers (HFEs), and as a derivatization agent in analytical chromatography.[1] This guide details its nomenclature, chemical architecture, synthesis pathways, and handling protocols, with a specific focus on the safety implications of its hydrolysis products (HF and PFNA).[1]

Part 1: Nomenclature & Chemical Identity[1][2][3][4][5]

The precise identification of **perfluorononanoyl fluoride** requires distinguishing it from its stable hydrolysis product, perfluorononanoic acid (PFNA).[1] While PFNA is the environmentally persistent endpoint, PFNF is the transient, reactive acylating agent.[1]

Core Identifiers

):

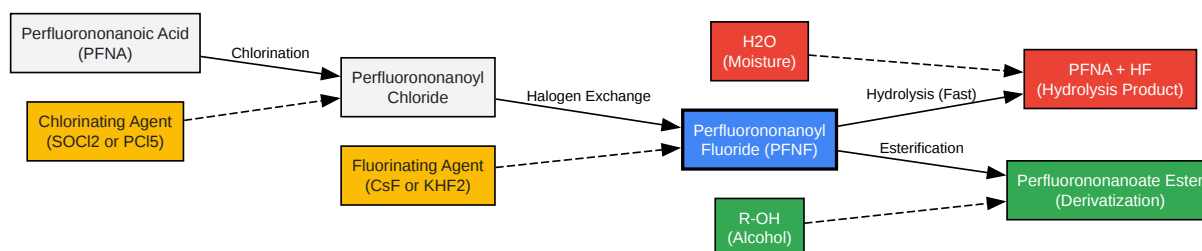
- Effect: The carbonyl carbon is highly electron-deficient due to the inductive electron withdrawal of both the alpha-fluorines and the acyl fluorine atom.[1]

- Consequence: The

bond in the acyl group is a good leaving group relative to alkyl fluorides, making the carbonyl highly susceptible to nucleophilic attack by water (hydrolysis) or alcohols (esterification).[1]

Reactivity Pathways

The primary utility of PFNF lies in its conversion to other fluorinated species.[1] The following diagram illustrates its synthesis and subsequent reactivity.



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Caption: Synthesis of PFNF via halogen exchange and its divergent reactivity pathways upon exposure to nucleophiles (water vs. alcohol).

Part 3: Experimental Protocol (Derivatization)

Context: PFNF is often generated in situ or used immediately to derivatize alcohols for Gas Chromatography (GC) analysis, as perfluoroacyl derivatives improve volatility and electron-capture detection (ECD) sensitivity.[1]

Reagents & Equipment[1][6][11]

- Precursor: Perfluorononanoyl chloride (prepared from PFNA).[1]
- Fluorinating Agent: Cesium Fluoride (CsF), anhydrous.[1]
- Solvent: Diglyme or Acetonitrile (anhydrous).[1]
- Atmosphere: Dry Nitrogen () or Argon.[1]

Step-by-Step Methodology

- System Preparation:
 - Flame-dry all glassware under vacuum and purge with dry .[1] Moisture exclusion is critical to prevent HF formation.[1]
- Halogen Exchange (In Situ Generation):
 - Suspend anhydrous CsF (1.5 eq) in dry diglyme.
 - Add Perfluorononanoyl chloride (1.0 eq) dropwise at 0°C.[1]
 - Stir at room temperature for 1 hour. The conversion to the acid fluoride is driven by the formation of the stronger Si-F bond if silyl reagents are used, or lattice energy in salt exchanges.[1]
 - Checkpoint: Monitor via NMR. The shift of the fluorine is distinct (typically +20 to +40 ppm relative to , whereas has no signal in this region).[1]
- Derivatization Reaction:

- Add the target alcohol (R-OH) directly to the reaction mixture containing the generated PFNF.[1]
- Add a scavenger base (e.g., Pyridine or Triethylamine) to neutralize the liberated HF.[1]
- Heat to 60°C for 30 minutes to ensure complete esterification.
- Quench & Isolation:
 - Quench the reaction with ice-cold water.[1][9][10]
 - Extract the fluorinated ester into hexane or perfluorohexane.[1]
 - Wash the organic layer with 0.1 M HCl (to remove pyridine) and then water.[1]
 - Dry over

and analyze via GC-MS.

Part 4: Safety & Toxicology (PFAS & HF Risks)

Working with **Perfluorononanoyl fluoride** presents a dual-hazard profile: the acute toxicity of the acyl fluoride group and the chronic persistence of the perfluorinated chain.[1]

Acute Hazard: Hydrogen Fluoride (HF) Generation

Upon contact with mucous membranes, skin, or ambient humidity, PFNF hydrolyzes to release Hydrogen Fluoride.[1]

- Mechanism:

[1]
- Risk: HF causes deep, penetrating tissue burns and systemic toxicity (calcium depletion) that may not be immediately painful.[1]
- Control:
 - Always work in a functioning fume hood.[1]

- Wear HF-resistant gloves (neoprene/nitrile double gloving).[1]
- Have Calcium Gluconate gel immediately available as an antidote for skin exposure.[1]

Chronic Hazard: PFAS Persistence

The hydrolysis product, PFNA (C8), is a long-chain perfluoroalkyl substance (PFAS).[1]

- Regulatory Status: PFNA is listed on the Candidate List of Substances of Very High Concern (SVHC) by ECHA and is subject to significant use restrictions under REACH and various EPA directives.[1]
- Bioaccumulation: It binds to serum albumin and accumulates in the liver and kidneys.[1] It does not degrade in the environment.[1]
- Disposal: All waste (gloves, solvents, paper towels) must be segregated as "Fluorinated Hazardous Waste" and incinerated at high temperatures (>1100°C) to break the C-F bonds.
[1]

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- [To cite this document: BenchChem. \[Perfluorononanoyl Fluoride: Technical Profile & Reactivity Guide\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b3144710/docs#perfluorononanoyl-fluoride-technical-profile-reactivity-guide\]](#)

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